molecular formula C21H26O4 B14093727 (8S,9S,10R,11R,13S,14R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one

(8S,9S,10R,11R,13S,14R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B14093727
M. Wt: 342.4 g/mol
InChI Key: AXIAZKUMDZKRSI-SCZJLXPGSA-N
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Description

11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione is a synthetic steroid compound with significant applications in the pharmaceutical industry. It is known for its role as an intermediate in the synthesis of various corticosteroids, including Budesonide, which is used for its anti-inflammatory and immunosuppressive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione typically involves multiple steps starting from simpler steroid precursors. One common method involves the hydroxylation of pregna-1,4,16-triene-3,20-dione at the 11beta and 21 positions. This can be achieved using specific hydroxylating agents under controlled conditions .

Industrial Production Methods

Industrial production of 11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex steroid compounds.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Key intermediate in the production of corticosteroids like Budesonide, which are used to treat inflammatory and autoimmune conditions.

    Industry: Utilized in the manufacture of pharmaceuticals and other steroid-based products.

Mechanism of Action

The mechanism of action of 11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione involves its interaction with specific molecular targets and pathways. As an intermediate in corticosteroid synthesis, it contributes to the anti-inflammatory and immunosuppressive effects of these drugs. The compound interacts with glucocorticoid receptors, modulating gene expression and reducing inflammation .

Properties

Molecular Formula

C21H26O4

Molecular Weight

342.4 g/mol

IUPAC Name

(8S,9S,10R,11R,13S,14R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H26O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h6-9,14-15,17,19,22,24H,3-5,10-11H2,1-2H3/t14-,15+,17+,19+,20-,21-/m0/s1

InChI Key

AXIAZKUMDZKRSI-SCZJLXPGSA-N

Isomeric SMILES

C[C@]12C[C@H]([C@H]3[C@H]([C@H]1CC=C2C(=O)CO)CCC4=CC(=O)C=C[C@]34C)O

Canonical SMILES

CC12CC(C3C(C1CC=C2C(=O)CO)CCC4=CC(=O)C=CC34C)O

Origin of Product

United States

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